

1,3-dimethylimidazolium cation structure and bonding

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1,3-Dimethylimidazolium

Cat. No.: B1194174

[Get Quote](#)

An In-depth Technical Guide to the Structure and Bonding of the **1,3-Dimethylimidazolium** Cation

Introduction

The **1,3-dimethylimidazolium** $[C_5H_9N_2]^+$ cation, often abbreviated as $[DMIM]^+$ or $[MMIM]^+$, is a fundamental component of a significant class of ionic liquids (ILs).^[1] As one of the simplest imidazolium-based cations, it serves as a prototypical model for understanding the structure-property relationships in these novel materials.^{[2][3]} Its high structural symmetry, relatively small size, and stable nature contribute to the unique physicochemical properties of the ionic liquids it forms, such as high ionic conductivity and wide electrochemical windows.^[4] These properties make $[DMIM]^+$ -based ILs promising candidates for applications in electrochemistry, catalysis, and as green solvents.^{[4][5]} This guide provides a detailed examination of the molecular structure, bonding characteristics, and intermolecular interactions of the **1,3-dimethylimidazolium** cation, supported by experimental data and computational studies.

Molecular Structure and Geometry

The **1,3-dimethylimidazolium** cation consists of a five-membered imidazolium ring with methyl groups attached to both nitrogen atoms (N1 and N3).^[6] The cation possesses a planar heterocyclic ring, a characteristic feature of aromatic systems. The symmetrical substitution with two methyl groups gives it a higher degree of structural symmetry compared to many other 1-alkyl-3-methylimidazolium cations.^[4] This symmetry influences the packing in the solid state and the dynamics in the liquid state.

Bond Lengths and Angles

The precise geometry of the [DMIM]⁺ cation has been determined through both experimental techniques, such as X-ray and neutron diffraction, and theoretical calculations, primarily using Density Functional Theory (DFT).^{[7][8][9]} The key structural parameters are summarized in the tables below. Note that bond lengths and angles can vary slightly depending on the associated anion and the physical state (solid vs. liquid) due to intermolecular interactions.

Table 1: Selected Bond Lengths of the **1,3-Dimethylimidazolium** Cation

Bond	Theoretical (DFT) Bond Length (Å)
N1–C2	1.332 ^[7]
C2–N3	1.332 ^[7]
N3–C4	1.383 ^[7]
C4–C5	1.355 ^[7]
C5–N1	1.383 ^[7]
N1–C(Me)	1.472 ^[7]

| N3–C(Me) | 1.472^[7] |

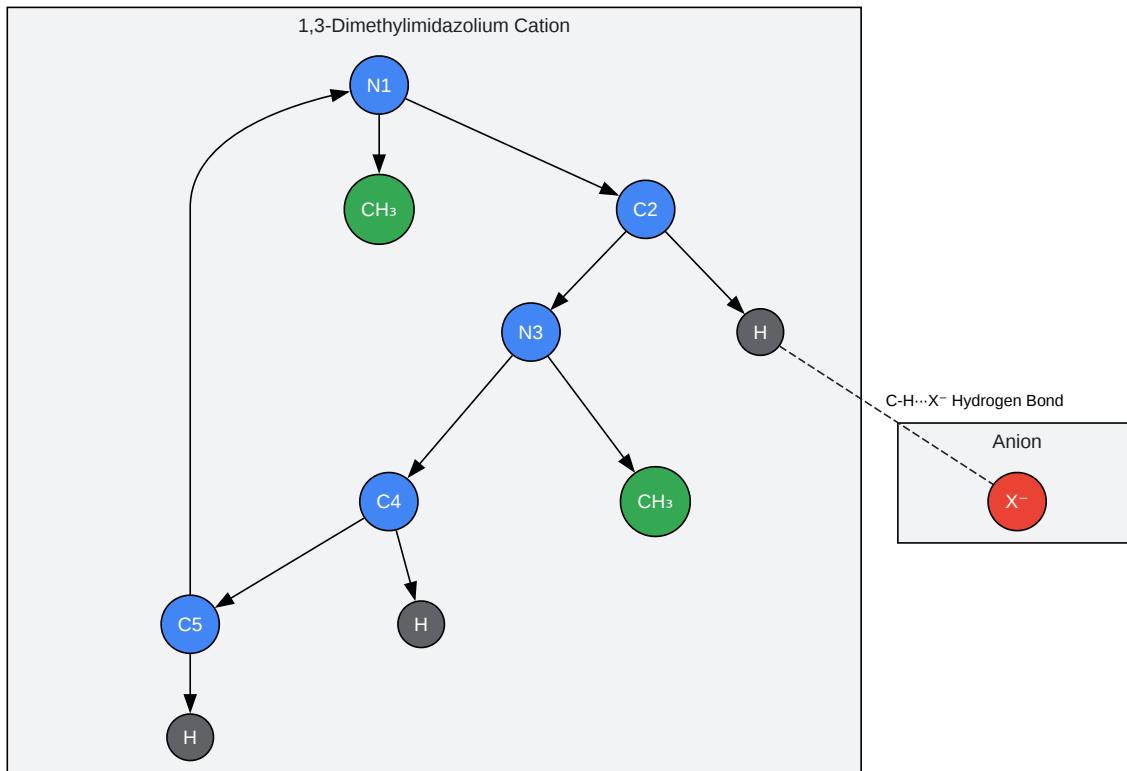
Table 2: Selected Bond Angles of the **1,3-Dimethylimidazolium** Cation

Angle	Theoretical (DFT) Bond Angle (°)
N1–C2–N3	109.1
C2–N3–C4	108.9
N3–C4–C5	106.5
C4–C5–N1	106.5
C5–N1–C2	108.9
C2–N1–C(Me)	125.5

| C4-N3-C(Me) | 125.5 |

Note: The values in the tables are representative and derived from computational studies. Experimental values from crystallography would show slight variations based on the crystal packing environment and the counter-anion.

Electronic Structure and Bonding


The bonding in the **1,3-dimethylimidazolium** cation is characterized by the delocalization of π -electrons within the heterocyclic ring, which confers aromaticity to the system. This delocalization results in a positive charge that is distributed over the entire cation, though it is more concentrated on certain atoms. The C2 carbon, located between the two nitrogen atoms, is particularly electron-deficient, making its attached proton (H2) the most acidic proton on the ring.[10][11]

Population analyses from computational studies indicate that there is a noticeable charge transfer from the anion to the cation in [DMIM] $^+$ -based ionic liquids.[2][3] This charge transfer is a key feature of the strong cation-anion interactions.

Intermolecular Interactions: The Role of Hydrogen Bonding

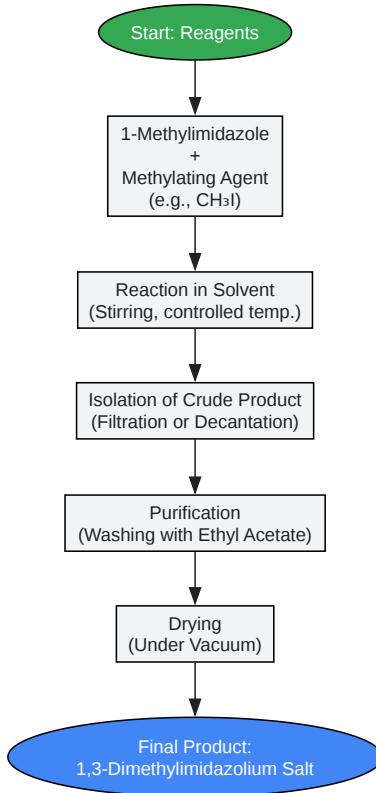
Despite the absence of traditional hydrogen bond donors like N-H or O-H groups, the C-H bonds of the imidazolium ring can act as hydrogen bond donors. The acidity of the ring protons follows the order C2-H > C4-H/C5-H. The C2-H proton, being the most acidic, forms the strongest hydrogen bonds with anions.[10][11]

Neutron diffraction studies on molten **1,3-dimethylimidazolium** chloride ([DMIM]Cl) have provided experimental evidence for these interactions.[2][8] The data reveals a distinct spatial arrangement of chloride anions around the cation, with a high probability of finding an anion located near the C2-H position, confirming the presence of C-H \cdots anion hydrogen bonds.[2][3][8] These interactions are crucial in determining the local structure and macroscopic properties of the ionic liquid.[12][13]

[Click to download full resolution via product page](#)

Caption: Cation-anion hydrogen bonding in $[\text{DMIM}]^+$ salts.

Experimental Protocols


Synthesis of 1,3-Dimethylimidazolium Salts

A common and straightforward method for synthesizing **1,3-dimethylimidazolium** salts involves the quaternization of 1-methylimidazole.

- Materials: 1-methylimidazole, a methylating agent (e.g., methyl iodide, dimethyl sulfate, or dimethyl carbonate), and a solvent (e.g., acetonitrile, toluene, or none if the reaction is performed neat).
- General Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, 1-methylimidazole is dissolved in the chosen solvent.
- An equimolar amount of the methylating agent is added dropwise to the solution. The reaction can be highly exothermic, so controlled addition and often external cooling are necessary.
- After the addition is complete, the reaction mixture is stirred at room temperature or heated to reflux for several hours to ensure complete reaction.
- Upon cooling, the resulting **1,3-dimethylimidazolium** salt often precipitates or forms a separate liquid phase.
- The product is isolated by filtration (if solid) or by decanting the solvent (if a liquid).
- The crude product is then washed multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove unreacted starting materials and byproducts.
- Finally, the purified salt is dried under vacuum to remove residual solvent.[14]

- Characterization: The identity and purity of the synthesized salt are typically confirmed using ¹H and ¹³C NMR spectroscopy and sometimes mass spectrometry.[15][16]

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of [DMIM]⁺ salts.

Structural Characterization by X-ray Crystallography

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise solid-state structure of [DMIM]⁺ salts.

- Protocol:
 - Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
 - Data Collection: A suitable crystal is mounted on a diffractometer. The crystal is irradiated with monochromatic X-rays, and the diffraction pattern is collected as the crystal is rotated.

- Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, yielding the electron density map of the unit cell. A model of the molecule is fitted to this map. The model is then refined to obtain precise atomic positions, bond lengths, and bond angles.[17][18][19]
- Data Output: The final output is a detailed 3D model of the cation and anion within the crystal lattice, providing unambiguous information about molecular geometry, conformation, and intermolecular interactions like hydrogen bonds.[17]

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the $[\text{DMIM}]^+$ cation in solution and for probing cation-anion interactions.

- Protocol:
 - Sample Preparation: A small amount of the $[\text{DMIM}]^+$ salt is dissolved in a deuterated solvent (e.g., DMSO-d_6 , CDCl_3 , D_2O).
 - Data Acquisition: ^1H and ^{13}C NMR spectra are acquired on a high-field NMR spectrometer. [16] Other nuclei, such as ^{15}N , can also be probed for more detailed electronic structure information.[20]
 - Spectral Analysis: The chemical shifts, coupling constants, and peak integrations are analyzed to confirm the molecular structure. The chemical shift of the C2-H proton is particularly sensitive to its environment and is often used as a probe for hydrogen bonding with the anion.[21][22] A downfield shift of the C2-H signal is indicative of stronger hydrogen bonding interactions.[10][11]

Computational Modeling

- Methodology:
 - DFT Calculations: DFT is used to optimize the geometry of a single $[\text{DMIM}]^+$ ion pair or small clusters to calculate structural parameters, interaction energies, and vibrational frequencies.[9][11]

- Molecular Dynamics (MD) Simulations: MD simulations are performed on a large ensemble of ions to model the bulk liquid state. These simulations provide insights into the liquid structure, radial distribution functions, and dynamic properties like diffusion coefficients.[2][3][12][13]
- Data Output: Computational methods provide a molecular-level understanding that complements experimental findings, helping to interpret spectroscopic data and explain macroscopic properties based on microscopic interactions.[3][12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dimethylimidazolium | C5H9N2+ | CID 20335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. electrochemsci.org [electrochemsci.org]
- 5. 1,3-Dimethylimidazolium-2-carboxylate: a zwitterionic salt for the efficient synthesis of vicinal diols from cyclic carbonates - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. pubs.aip.org [pubs.aip.org]
- 10. arxiv.org [arxiv.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]

- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 1,3-Dimethylimidazolium-2-carboxylate: the unexpected synthesis of an ionic liquid precursor and carbene-CO₂ adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 18. 1-Ethyl-2,3-dimethylimidazolium paramagnetic ionic liquids with 3D magnetic ordering in its solid state: synthesis, structure and magneto-structural correlations - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. 15N NMR spectra of some ionic liquids based on 1,3-disubstituted imidazolium cations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Computational NMR Spectroscopy of Ionic Liquids: [C4C1im]Cl/Water Mixtures - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [1,3-dimethylimidazolium cation structure and bonding]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194174#1-3-dimethylimidazolium-cation-structure-and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com